molecular formula C10H11B B1278298 3-(2-Bromophenyl)-2-methyl-1-propene CAS No. 514821-14-8

3-(2-Bromophenyl)-2-methyl-1-propene

Cat. No.: B1278298
CAS No.: 514821-14-8
M. Wt: 211.1 g/mol
InChI Key: GDDZJVPXQFSMSV-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-2-methyl-1-propene is an organic compound with the molecular formula C10H11Br It is a derivative of propene, where a bromine atom is attached to the phenyl ring at the second position, and a methyl group is attached to the second carbon of the propene chain

Scientific Research Applications

3-(2-Bromophenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound may be involved in the SM cross-coupling reaction, which is a key biochemical pathway in the synthesis of complex organic compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action in the context of SM cross-coupling reactions is the formation of a new carbon–carbon bond . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the success of SM cross-coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also described as relatively stable, readily prepared, and generally environmentally benign .

Future Directions

The future directions for research on “3-(2-Bromophenyl)-2-methyl-1-propene” would likely depend on its properties and potential applications. For instance, if it shows promise as a building block in organic synthesis, future research might focus on developing new reactions involving this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the bromination of 2-methyl-1-propene followed by a Friedel-Crafts alkylation reaction with bromobenzene. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial methods also focus on minimizing by-products and ensuring the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are utilized.

Major Products Formed

    Substitution: Formation of phenyl derivatives with different functional groups.

    Oxidation: Formation of phenyl ketones or alcohols.

    Reduction: Formation of 2-methyl-1-propene derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-2-methyl-1-propene: Similar structure with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-2-methyl-1-propene: Contains a fluorine atom in place of bromine.

    3-(2-Iodophenyl)-2-methyl-1-propene: Features an iodine atom instead of bromine.

Uniqueness

3-(2-Bromophenyl)-2-methyl-1-propene is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions in chemical reactions, making it distinct from its halogenated analogs.

Properties

IUPAC Name

1-bromo-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDZJVPXQFSMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452599
Record name 1-Bromo-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514821-14-8
Record name 1-Bromo-2-(2-methyl-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514821-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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